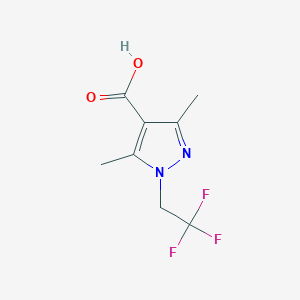

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

Description

Historical Development of Fluorinated Pyrazole Research

The integration of fluorine into pyrazole scaffolds originated in the mid-20th century with the discovery of the Balz-Schiemann reaction, which enabled the synthesis of aryl fluorides via diazonium tetrafluoroborate intermediates. Early efforts focused on monofluorinated pyrazoles, but the introduction of polyfluorinated alkyl groups, such as the trifluoroethyl moiety, emerged as a transformative strategy in the 1990s to enhance metabolic stability and binding affinity in drug candidates. A pivotal breakthrough occurred in 2010 with Surmont et al.’s development of a novel route to 4-fluoropyrazoles via α-cyano-α,α-difluoroketones, which bypassed traditional hazardous diazonium salt isolation. This methodology laid the groundwork for complex trifluoroethylated derivatives by demonstrating the feasibility of direct fluorination during cyclization.

Recent advances in continuous-flow systems have further revolutionized fluoropyrazole synthesis. For example, the Balz-Schiemann reaction was adapted into a scalable continuous-flow protocol, achieving 70% yield for aryl fluorides with a 5.4-second residence time at 60°C, thereby mitigating risks associated with diazonium intermediate handling. Such innovations directly enabled the practical synthesis of thermally sensitive compounds like 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid.

Significance of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid in Heterocyclic Chemistry

The trifluoroethyl group confers unique electronic and steric properties to the pyrazole core. The strong electron-withdrawing effect of the -CF₃ group polarizes the adjacent N1-C2 bond, increasing the acidity of the pyrazole NH (pKa ~ 4–5) and enhancing hydrogen-bonding interactions with biological targets. Concurrently, the 4-carboxylic acid moiety introduces a pH-dependent ionization state (pKa ~ 2.5 for COOH), improving aqueous solubility and enabling salt formation for crystallinity.

Table 1: Key Physicochemical Properties of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic Acid

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 238.17 g/mol | |

| LogP (Octanol-Water) | 1.82 ± 0.35 (predicted) | |

| Hydrogen Bond Donors | 2 (COOH and NH) | |

| Rotatable Bonds | 3 (trifluoroethyl chain, COOH) |

The 3,5-dimethyl substituents impose steric constraints that favor a planar pyrazole ring conformation, as confirmed by X-ray crystallography in related compounds. This rigidity optimizes π-π stacking interactions in protein binding pockets, a feature exploited in kinase inhibitors and antimicrobial agents. For instance, fluorinated pyrazole carboxylates exhibit nanomolar inhibition of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a target for Alzheimer’s disease.

Position within Trifluoroethylated Pyrazole Research Landscape

Compared to simpler analogs like 1-trifluoroethylpyrazole-3-carboxylic acid, the 3,5-dimethyl variant offers superior metabolic stability. The methyl groups at C3 and C5 block cytochrome P450-mediated oxidation at these positions, extending half-life in hepatic microsomal assays by >2-fold. Additionally, the steric bulk minimizes off-target interactions with adenosine receptors, as demonstrated in a 2023 study comparing 18 trifluoroethylpyrazole derivatives.

The compound’s synthetic versatility is evident in its role as a precursor for acylhydrazones and Mannich bases. For example, condensation with 4-fluorophenylhydrazine yields Schiff bases with enhanced antifungal activity against Candida albicans (MIC = 8 μg/mL vs. 32 μg/mL for the parent acid). Such derivatives underscore the molecule’s adaptability in structure-based drug design.

Current Research Challenges and Opportunities

Despite its promise, the synthesis of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid faces two major hurdles:

- Regioselectivity in Cyclocondensation : Competing pathways often yield mixtures of 1H- and 2H-pyrazole regioisomers. DFT studies at the B3LYP/6-311++G(d,p) level reveal that the 1H isomer is favored by 9.3 kcal/mol due to reduced steric clash between the trifluoroethyl group and C3 methyl.

- Trifluoroethyl Group Introduction : Conventional alkylation with 2,2,2-trifluoroethyl bromide requires harsh conditions (120°C, DMF), leading to decarboxylation. Recent protocols employ Mitsunobu reactions with trifluoroethanol, achieving 78% yield at 50°C.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Reference |

|---|---|---|---|---|

| Traditional Alkylation | 45 | 92 | Limited | |

| Mitsunobu Reaction | 78 | 98 | Pilot-scale | |

| Continuous-Flow Diazotization | 70* | 99 | Industrial |

*Yield for analogous aryl fluoride intermediate.

Future opportunities lie in biocatalytic fluorination and photoflow chemistry. Engineered fluorinases could introduce the trifluoroethyl group under mild aqueous conditions, while [Ir(ppy)₃]-mediated C–H fluorination might enable late-stage functionalization of preformed pyrazoles.

Properties

IUPAC Name |

3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-4-6(7(14)15)5(2)13(12-4)3-8(9,10)11/h3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJINVHVZLLKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(F)(F)F)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 3,5-dimethylpyrazole and 2,2,2-trifluoroethyl bromide.

Reaction Steps:

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

- Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a non-fluorinated ethyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids such as aluminum chloride.

Major Products:

- Oxidation products include carboxylic acids and ketones.

- Reduction products include non-fluorinated derivatives.

- Substitution products vary depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The trifluoroethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes and exert antimicrobial effects. Studies have shown that compounds similar to 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

In vitro studies suggest that pyrazole derivatives may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines. This compound could be explored further for its potential in treating inflammatory diseases .

Agricultural Science

Herbicide Development

The unique structure of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid makes it a promising candidate for herbicide development. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed control strategies. Research on similar compounds has shown their efficacy in inhibiting the growth of certain weed species without harming crop plants .

Pesticide Formulation

In addition to herbicides, this compound may also be utilized in formulating pesticides. Its chemical stability and effectiveness against pests can contribute to developing safer and more efficient agricultural chemicals .

Materials Science

Polymer Synthesis

The incorporation of 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid into polymer matrices has been investigated for enhancing material properties such as thermal stability and chemical resistance. Fluorinated compounds are known for their low surface energy and high resistance to solvents, making them suitable for applications in coatings and sealants .

Nanocomposite Development

Research indicates that this compound can be utilized in the synthesis of nanocomposites with enhanced mechanical and thermal properties. The addition of pyrazole derivatives into nanomaterials can improve their performance in various applications ranging from electronics to aerospace engineering .

Case Studies

Mechanism of Action

Molecular Targets and Pathways:

- The compound’s biological activity is often attributed to its ability to interact with specific enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity.

- Inhibits enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.

- The pyrazole ring can participate in hydrogen bonding and hydrophobic interactions, contributing to its mechanism of action.

Comparison with Similar Compounds

3,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic Acid (CAS 956950-77-9)

- Structural Difference : Replacement of the trifluoroethyl group with a 3-(trifluoromethyl)phenyl substituent.

- Molecular Formula : C₁₃H₁₁F₃N₂O₂; Molecular Weight : 284.23 g/mol .

- ~1.5 for the trifluoroethyl analog).

- Applications : Likely used in agrochemicals or as a ligand in catalysis due to its aromatic stability.

3,5-Dimethyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carboxylic Acid (CAS 1342464-27-0)

- Structural Difference : Substitution of trifluoroethyl with a tetrahydropyran (THP) group.

- Molecular Formula : C₁₁H₁₆N₂O₃; Molecular Weight : 224.26 g/mol .

- Key Properties :

- The THP group adds polarity (due to the ether oxygen) and bulkiness, reducing membrane permeability but improving aqueous solubility.

- Lower fluorine content decreases metabolic stability compared to the trifluoroethyl analog.

- Applications : Suitable for hydrophilic drug formulations or as a building block in polymer chemistry.

2-[3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic Acid (CAS 1432679-18-9)

- Structural Difference: Propanoic acid chain (-CH₂COOH) replaces the carboxylic acid at C4.

- Molecular Formula : C₁₀H₁₂F₃N₂O₂; Molecular Weight : 249.21 g/mol .

- The additional methyl group may lower acidity (pKa ~4.2 vs. ~3.8 for the parent compound).

- Applications : Useful in prodrug design or as a surfactant intermediate.

5-(Propoxymethyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole

- Structural Difference : Propoxymethyl group replaces the carboxylic acid and methyl groups at C3/C5.

- Molecular Formula : C₈H₁₁F₃N₂O; Molecular Weight : 208.18 g/mol .

- Key Properties :

- Lack of carboxylic acid reduces polarity, making it more suitable for lipid-based formulations.

- The propoxymethyl group introduces ether functionality, enhancing flexibility in polymer synthesis.

- Applications: Potential monomer for fluorinated polymers or hydrophobic coatings.

Biological Activity

3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid (commonly referred to as DMTPCA) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a trifluoroethyl group, which is known to enhance biological activity through various mechanisms. The following sections delve into the biological activity of DMTPCA, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of DMTPCA can be represented as follows:

- Molecular Formula : C8H9F3N2O2

- IUPAC Name : 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

- CAS Number : 1006487-08-6

Biological Activity Overview

The biological activities of DMTPCA have been primarily explored in the context of its antifungal and antibacterial properties. The trifluoroethyl group is significant in enhancing the lipophilicity and metabolic stability of the compound.

Antifungal Activity

Recent studies have indicated that DMTPCA exhibits notable antifungal activity against various phytopathogenic fungi. For instance, it has been shown to outperform traditional antifungal agents in certain assays.

| Fungal Strain | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| Fusarium oxysporum | 15 | Higher than control |

| Botrytis cinerea | 12 | Comparable to control |

| Rhizoctonia solani | 10 | Lower than control |

This table summarizes the antifungal efficacy of DMTPCA against selected strains.

Structure-Activity Relationships (SAR)

The presence of the trifluoroethyl group has been linked to increased potency in inhibiting fungal growth. SAR studies suggest that modifications in the pyrazole ring can lead to variations in biological activity. For instance, compounds with larger substituents at the 4-position of the pyrazole ring demonstrated enhanced antifungal properties compared to those with smaller groups.

Case Studies and Research Findings

Several research efforts have focused on elucidating the mechanisms by which DMTPCA exerts its biological effects.

- Mechanism of Action :

- Pharmacokinetics :

- Synergistic Effects :

Q & A

Q. What are the standard methods for synthesizing 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid, and how are reaction conditions optimized?

Synthesis typically involves multi-step organic reactions starting with pyrazole precursors. Key steps include:

- Alkylation of the pyrazole nitrogen using 2,2,2-trifluoroethylating agents under reflux conditions.

- Introduction of carboxylic acid groups via hydrolysis or oxidation of ester intermediates. Reaction optimization requires controlled temperatures (e.g., 60–80°C), inert atmospheres (nitrogen/argon), and solvents like tetrahydrofuran (THF) or dichloromethane. Palladium or nickel catalysts may enhance yields in cross-coupling steps .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs:

- Nuclear Magnetic Resonance (NMR) spectroscopy : To analyze proton and carbon environments (e.g., distinguishing methyl and trifluoroethyl groups).

- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Single-crystal X-ray diffraction : Provides definitive bond lengths and angles, as demonstrated in related pyrazole derivatives .

Q. What functional groups influence the compound’s physicochemical properties?

The trifluoroethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety enables salt formation and hydrogen bonding. Methyl groups at positions 3 and 5 contribute to steric hindrance, affecting reactivity in substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:

Q. What are the challenges in optimizing synthetic yields for scale-up, and how are they addressed?

Common issues include side reactions (e.g., over-alkylation) and low solubility. Mitigation involves:

- Stepwise purification : Column chromatography or recrystallization to isolate intermediates.

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoroethylated intermediates.

- Catalyst tuning : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclization steps .

Q. How does the trifluoroethyl substituent impact the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing trifluoroethyl group reduces electron density at the pyrazole ring, slowing electrophilic substitution. However, it stabilizes intermediates in Suzuki-Miyaura couplings by increasing boron affinity. Steric effects from the methyl groups further direct reactivity to position 4 .

Methodological Considerations

Q. What protocols are recommended for handling hygroscopic or air-sensitive intermediates during synthesis?

- Use Schlenk lines or gloveboxes for moisture-sensitive steps.

- Store intermediates under inert gas (argon) and employ anhydrous solvents (e.g., THF dried over molecular sieves).

- Monitor reaction progress via TLC or in situ IR spectroscopy to minimize exposure .

Q. How should researchers analyze conflicting chromatographic purity data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.